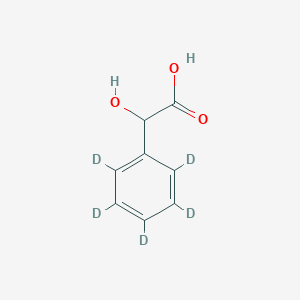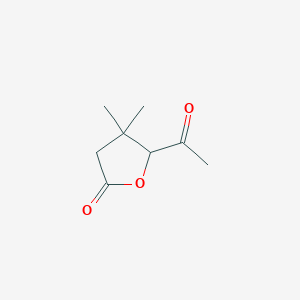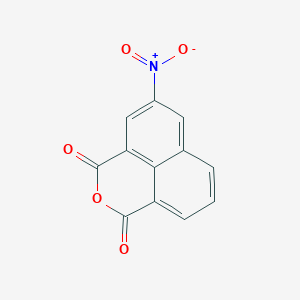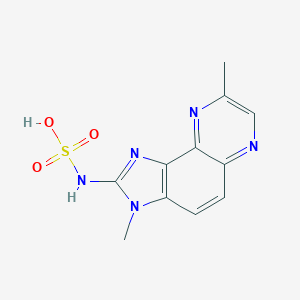
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, also known as IQ sulfamic acid, is a chemical compound that has been extensively studied in the field of scientific research. This compound is a derivative of the heterocyclic aromatic amine, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is found in cooked meat and fish. IQ sulfamic acid has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mécanisme D'action
The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid can also induce oxidative stress and activate cellular signaling pathways, which can affect cell growth and survival.
Effets Biochimiques Et Physiologiques
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has been shown to have various biochemical and physiological effects, including the induction of DNA damage, the activation of oxidative stress pathways, and the inhibition of cell proliferation. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid in lab experiments include its high mutagenicity, its ability to induce DNA damage and oxidative stress, and its potential to serve as a model compound for studying the metabolism of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid. However, the limitations of using N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid include its potential toxicity and the need for careful handling and disposal of the compound.
Orientations Futures
For research on N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid include exploring its potential as a therapeutic target for cancer treatment, investigating its effects on different cell types and tissues, and developing new methods for its synthesis and purification. Other areas of research include studying the mechanisms of DNA adduct formation and repair, and identifying potential biomarkers for N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid exposure and toxicity.
Méthodes De Synthèse
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid can be synthesized using different methods, including the reaction of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid under acidic conditions, and the reaction of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has been used in various scientific research studies, such as DNA adduct formation, mutagenesis, and carcinogenesis. It has been shown to be a potent mutagen in bacterial and mammalian cells, and it can induce DNA damage and oxidative stress in cells. N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has also been used as a model compound to study the metabolism of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid in vivo and in vitro.
Propriétés
Numéro CAS |
115781-40-3 |
|---|---|
Nom du produit |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Formule moléculaire |
C11H11N5O3S |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |
Clé InChI |
CGJDLJCQPGFMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
SMILES canonique |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Autres numéros CAS |
115781-40-3 |
Synonymes |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




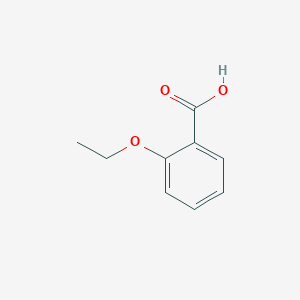
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)
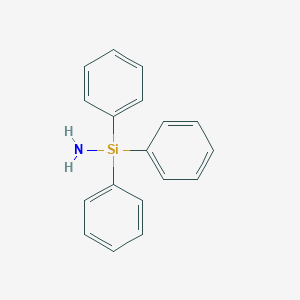

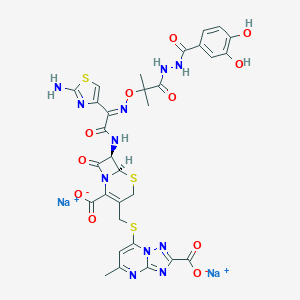
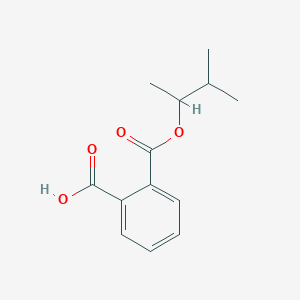


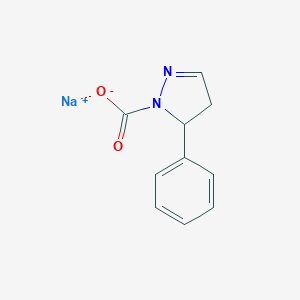
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
